2-Fluorocyclopropane-1,1-dicarboxylic acid

c-Met Kinase Anticancer Selectivity

Lead optimization of kinase inhibitors often stalls due to poor selectivity. 2-Fluorocyclopropane-1,1-dicarboxylic acid (CAS 163266-04-4) addresses this with its unique trans-fluorine effect, enabling diastereoselective synthesis of fluorocyclopropane-containing drug analogs. • Replacing a cyclopropane-1,1-dicarboxamide core in cabozantinib with the 2-fluoro analog yielded a 3.2-fold improvement in cancer cell selectivity and a 1.6-fold increase in target potency. • The trans-fluorine effect provides a 3.2 kcal/mol kinetic advantage for selective ester hydrolysis, enabling controlled stepwise functionalization. • Supplied as a high-purity research intermediate with reliable global logistics for medicinal chemistry and agrochemical discovery programs.

Molecular Formula C5H5FO4
Molecular Weight 148.089
CAS No. 163266-04-4
Cat. No. B574128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorocyclopropane-1,1-dicarboxylic acid
CAS163266-04-4
Synonyms1,1-Cyclopropanedicarboxylicacid,2-fluoro-(9CI)
Molecular FormulaC5H5FO4
Molecular Weight148.089
Structural Identifiers
SMILESC1C(C1(C(=O)O)C(=O)O)F
InChIInChI=1S/C5H5FO4/c6-2-1-5(2,3(7)8)4(9)10/h2H,1H2,(H,7,8)(H,9,10)
InChIKeyFKEMAYUZSSPUGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluorocyclopropane-1,1-dicarboxylic Acid Overview


2-Fluorocyclopropane-1,1-dicarboxylic acid (CAS 163266-04-4, C5H5FO4, MW 148.09) is a specialized, fluorinated cyclopropane dicarboxylic acid that serves as a critical intermediate and a versatile building block in medicinal and agrochemical chemistry [1]. It belongs to a unique class of strained small-ring molecules where the strategic introduction of a single fluorine atom onto the cyclopropane ring imparts distinct electronic, steric, and conformational properties [2]. This compound is not a final active pharmaceutical ingredient (API) but is a key precursor to advanced intermediates, most notably in the synthesis of fluorocyclopropyl analogs of potent kinase inhibitors like cabozantinib [3]. Its value proposition is anchored in its ability to enable the fine-tuning of drug candidates through the incorporation of the rare and synthetically challenging fluorocyclopropane moiety, a feature that is not achievable with its non-fluorinated or mono-carboxylic acid counterparts [2].

Fluorinated building block Introduces fluorocyclopropane motif into advanced intermediates for medicinal and agrochemical synthesis.
Bifunctional diacid handle Supports di-esterification and diamide formation for pharmacophore elaboration.
Trans-fluorine effect Enables diastereoselective synthetic routes for chiral fluorocyclopropane derivatives.

Why 2-Fluorocyclopropane-1,1-dicarboxylic Acid Is Irreplaceable


Simple substitution with the non-fluorinated analog, cyclopropane-1,1-dicarboxylic acid (CAS 598-10-7), or a mono-carboxylic acid derivative like 2-fluorocyclopropane-1-carboxylic acid (CAS 156816-78-3) is not a viable strategy for projects requiring the unique properties of the 2-fluorocyclopropane-1,1-dicarboxylic acid scaffold. The presence of the fluorine atom exerts a profound 'trans-fluorine effect' that governs reactivity, conformation, and biological outcomes, which is absent in non-fluorinated systems [1]. For example, the fluorine atom dictates a significant 3.2 kcal/mol preference for the hydrolysis of the ester group trans to it, enabling diastereoselective synthetic routes to specific isomers that are inaccessible with the non-fluorinated analog [1]. Furthermore, a case study on the anticancer drug cabozantinib revealed that replacing its cyclopropane-1,1-dicarboxamide core with a 2-fluorocyclopropane-1,1-dicarboxamide core yielded a compound (JV-976) with a 3.2-fold improvement in selectivity for cancer cells over non-cancerous cells compared to the parent drug, a critical safety advantage not achievable by generic substitution [1]. The presence of both carboxylic acid groups is also crucial for its role as a diester precursor in the synthesis of pharmacologically active diamides, a function that the mono-acid analog cannot fulfill.

2-Fluorocyclopropane-1,1-dicarboxylic acid provides a trans-fluorine effect that governs regioselective ester hydrolysis.
vs
Non-fluorinated cyclopropane-1,1-dicarboxylic acid lacks this electronic bias, limiting diastereoselective outcomes.
The bifunctional diacid scaffold enables synthesis of diamide pharmacophores critical for kinase inhibitor programs.
vs
Mono-acid analog (2-fluorocyclopropane-1-carboxylic acid) cannot form the requisite dual amidation, altering pharmacophore geometry.
Derivatives built from this fluorinated core have shown selectivity advantages in cell-model endpoints.
vs
Non-fluorinated or mono-acid analogs may not replicate the same selectivity profile; endpoint differences require verification.

Quantitative Evidence for 2-Fluorocyclopropane-1,1-dicarboxylic Acid


Fluorocyclopropyl Cabozantinib: Enhanced Selectivity

The fluorocyclopropyl analog of cabozantinib, (+)-JV-976, which is synthesized using diethyl 2-fluorocyclopropane-1,1-dicarboxylate as a key precursor, exhibits a >10-fold selectivity margin for cancerous Hep G2 cells over noncancerous HEK293 cells. This is a 3.2-fold improvement in selectivity compared to the parent drug, cabozantinib, which has a selectivity margin of approximately 3-fold [1]. This demonstrates that the incorporation of the 2-fluorocyclopropane-1,1-dicarboxylate scaffold directly enhances the therapeutic index of the resulting drug candidate.

Cell selectivity
Head-to-head
>10-fold selectivity margin (Hep G2 vs HEK293) for (+)-JV-976, a 3.2× improvement over cabozantinib (~3-fold).
Reported cell-model selectivity endpoint; supports selectivity profiling for synthesized analogs.
Cytotoxicity IC50 assay; Hep G2 and HEK293 cell lines.
c-Met Kinase Anticancer Selectivity

Diastereoselective Hydrolysis via Trans-Fluorine Effect

The presence of the fluorine atom in diethyl 2-fluorocyclopropane-1,1-dicarboxylate creates a significant 'trans-fluorine effect' that dictates the regioselectivity of ester hydrolysis. Density Functional Theory (DFT) calculations reveal that the transition state for hydroxide attack on the carbonyl group trans to the fluorine atom is 3.2 kcal/mol lower in energy compared to attack on the cis carbonyl group [1]. This energy difference facilitates the preferential hydrolysis of the trans ester, providing synthetic access to specific monoester intermediates that are crucial for the diastereoselective synthesis of both cis and trans fluorocyclopropyl analogs [1].

Trans-fluorine effect
Reported
3.2 kcal/mol preference for trans ester hydrolysis over cis ester.
Enables regioselective ester activation in synthetic routes.
DFT calculations (Gaussian 09) and LiOH hydrolysis.
Diastereoselective Synthesis DFT Calculations Hydrolysis

Improved c-Met Kinase Inhibition

In a direct head-to-head comparison, the racemic fluorocyclopropyl analog (rac)-JV-976, derived from a 2-fluorocyclopropane-1,1-dicarboxylate precursor, demonstrated enhanced inhibitory activity against c-Met kinase compared to the parent drug cabozantinib. The IC50 value for (rac)-JV-976 was 18.6 ± 6.2 nM, while cabozantinib exhibited an IC50 of 29.9 ± 11.9 nM [1]. This represents a 1.6-fold increase in potency against this validated anticancer target.

c-Met inhibition
Head-to-head
IC50 18.6±6.2 nM (JV-976) vs 29.9±11.9 nM (cabozantinib), 1.6× difference.
Reported kinase inhibitory endpoint; may inform kinase selectivity optimization.
In vitro c-Met kinase inhibition assay.
c-Met Kinase Enzyme Inhibition Potency

pKa Shift with Fluorine

The introduction of a fluorine atom into the cyclopropane ring significantly modulates the acidity of the carboxylic acid group. Based on predictive models and comparisons with structurally related compounds, the pKa of 2-fluorocyclopropane-1,1-dicarboxylic acid is predicted to be approximately 4.00 ± 0.11 . This is notably more acidic than the non-fluorinated analog, cyclopropane-1,1-dicarboxylic acid, for which the pKa is not explicitly stated but is expected to be higher due to the absence of the electron-withdrawing fluorine atom [1]. This class-level inference is supported by the well-documented electron-withdrawing inductive effect of fluorine, which stabilizes the conjugate base and lowers the pKa.

Acidity modulation
Class-level inference
Predicted pKa ~4.00±0.11 (fluorinated) vs higher for non-fluorinated analog.
Supports physicochemical profiling and formulation-relevant property review.
Computationally predicted; experimental confirmation advised.
Physicochemical Properties Acidity Drug-likeness

2-Fluorocyclopropane-1,1-dicarboxylic Acid: Procurement Scenarios


Kinase Inhibitor Lead Optimization

For medicinal chemistry teams engaged in lead optimization of kinase inhibitors, procuring 2-fluorocyclopropane-1,1-dicarboxylic acid is a strategic move to explore the benefits of fluorocyclopropane substitution. As demonstrated with cabozantinib, replacing a cyclopropane-1,1-dicarboxamide core with a 2-fluorocyclopropane-1,1-dicarboxamide core can yield analogs with a 3.2-fold improvement in cellular selectivity [1] and a 1.6-fold increase in target potency [1]. This compound is essential for generating new intellectual property and improving the therapeutic index of kinase inhibitor programs targeting c-Met, VEGFR-2, or related enzymes.

Diastereoselective Synthesis via Trans-Fluorine Effect

Process chemists and synthetic methodology groups should consider 2-fluorocyclopropane-1,1-dicarboxylic acid (or its diester) as a key substrate for developing novel diastereoselective transformations. The unique 'trans-fluorine effect' provides a 3.2 kcal/mol kinetic advantage for hydrolyzing the trans ester over the cis ester, a feature that enables the controlled, stepwise functionalization of the cyclopropane ring [1]. This property is invaluable for designing efficient synthetic routes to complex, chiral fluorocyclopropane-containing molecules that are otherwise difficult to access, making it a critical compound for advancing the field of organofluorine chemistry.

Novel Herbicide and Fungicide Design

Agrochemical discovery teams can leverage 2-fluorocyclopropane-1,1-dicarboxylic acid as a versatile building block for creating novel crop protection agents. The cyclopropane-1,1-dicarboxylic acid scaffold is a known pharmacophore for inhibiting plant enzymes such as ketol-acid reductoisomerase (KARI) and 1-aminocyclopropane-1-carboxylic acid oxidase (ACO) [1]. The addition of a fluorine atom is expected to modulate the physicochemical properties (e.g., pKa and lipophilicity) of the resulting analogs, potentially improving their uptake, translocation, and metabolic stability in plants compared to non-fluorinated analogs [2]. This compound is therefore a strategic starting point for synthesizing a new class of fluorinated agrochemicals.

Bifunctional Handle for Probe Development

Chemical biologists can utilize the bifunctional nature of 2-fluorocyclopropane-1,1-dicarboxylic acid as a rigid linker or scaffold for developing molecular probes. The two carboxylic acid groups provide orthogonal or sequential conjugation points for attaching fluorophores, biotin, or other reporter tags to a pharmacophore. The unique conformational properties of the fluorocyclopropane ring, influenced by the 'trans-fluorine effect' on amide bond geometry [1], offer a distinct spatial presentation of the attached moieties compared to more flexible or non-fluorinated linkers, which can be critical for optimizing probe binding and function.

Application
Selection Property
Validation Focus
Kinase Inhibitor Lead Optimization
Fluorocyclopropane core for selectivity and potency tuning
Kinase selectivity and cell-model endpoint context
Diastereoselective Synthesis
Trans-fluorine effect-driven ester hydrolysis
Reaction regioselectivity and isomer purity
Agrochemical Discovery
Fluorinated cyclopropane-diacid building block
Target enzyme inhibition and plant translocation
Chemical Probe Development
Rigid bifunctional linker with defined geometry
Conjugation chemistry and probe binding affinity

Technical Documentation Hub

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